2-(1-Aminopropyl)phenol hydrochloride
CAS No.: 1311314-31-4
Cat. No.: VC7612532
Molecular Formula: C9H14ClNO
Molecular Weight: 187.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311314-31-4 |
|---|---|
| Molecular Formula | C9H14ClNO |
| Molecular Weight | 187.67 |
| IUPAC Name | 2-(1-aminopropyl)phenol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H |
| Standard InChI Key | VHVGYSJIMHAWAD-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Identity
2-(1-Aminopropyl)phenol hydrochloride is systematically named 2-[(1S)-1-aminopropyl]phenol hydrochloride, indicating the presence of a chiral center at the first carbon of the propyl chain. The (S)-configuration is explicitly noted in its IUPAC name, as evidenced by the Standard InChIKey VHVGYSJIMHAWAD-QRPNPIFTSA-N. The compound’s structure consists of a phenol group (-OH) at the ortho position relative to an aminopropyl moiety (-CH₂CH(NH₂)CH₃), with the hydrochloride salt stabilizing the amine group.
Table 1: Molecular Properties of 2-(1-Aminopropyl)phenol Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 123982-76-3 | |
| Molecular Formula | C₉H₁₄ClNO | |
| Molecular Weight | 187.67 g/mol | |
| IUPAC Name | 2-[(1S)-1-aminopropyl]phenol hydrochloride | |
| SMILES | CCC(C1=CC=CC=C1O)N.Cl |
Synthesis and Manufacturing
| Step | Conditions | Source |
|---|---|---|
| Aminopropylation | Methanol solvent, inert atmosphere | |
| HCl Salt Formation | HCl gas, stirring for 15 hours | |
| Purification | Ethyl acetate/hexane recrystallization |
Physicochemical Properties
Solubility and Stability
Applications in Research
Pharmaceutical Intermediates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume